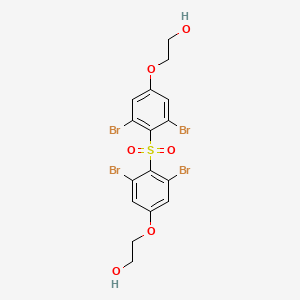
2,2'-(4,4'-Sulfonylbis(3,5-dibromo-4,1-phenylene))bis(oxy)diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(4,4’-Sulfonylbis(3,5-dibromo-4,1-phenylene))bis(oxy)diethanol is a complex organic compound characterized by its sulfone and brominated phenylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4,4’-Sulfonylbis(3,5-dibromo-4,1-phenylene))bis(oxy)diethanol typically involves the following steps:
Bromination of Phenylene: The initial step involves the bromination of phenylene to introduce bromine atoms at specific positions on the aromatic ring.
Formation of Sulfone Linkage: The brominated phenylene is then reacted with a sulfonyl chloride to form the sulfone linkage.
Etherification: The final step involves the etherification of the sulfone-linked brominated phenylene with diethylene glycol to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled bromination and sulfonylation reactions.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(4,4’-Sulfonylbis(3,5-dibromo-4,1-phenylene))bis(oxy)diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Sulfides.
Substitution Products: Compounds with various functional groups replacing the bromine atoms.
Scientific Research Applications
2,2’-(4,4’-Sulfonylbis(3,5-dibromo-4,1-phenylene))bis(oxy)diethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2,2’-(4,4’-Sulfonylbis(3,5-dibromo-4,1-phenylene))bis(oxy)diethanol exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress pathways and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,2’-(4,4’-Sulfonylbis(2,6-dibromo-4,1-phenylene))bis(oxy)diethanol: Similar structure but with different bromination pattern.
2,2’-(4,4’-Sulfonylbis(3,5-dichloro-4,1-phenylene))bis(oxy)diethanol: Chlorinated analog with different reactivity.
Uniqueness
2,2’-(4,4’-Sulfonylbis(3,5-dibromo-4,1-phenylene))bis(oxy)diethanol is unique due to its specific bromination pattern and the presence of both sulfone and ether linkages, which confer distinct chemical and physical properties.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific and industrial fields.
Properties
IUPAC Name |
2-[3,5-dibromo-4-[2,6-dibromo-4-(2-hydroxyethoxy)phenyl]sulfonylphenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br4O6S/c17-11-5-9(25-3-1-21)6-12(18)15(11)27(23,24)16-13(19)7-10(8-14(16)20)26-4-2-22/h5-8,21-22H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXRLEWBKTYLHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)S(=O)(=O)C2=C(C=C(C=C2Br)OCCO)Br)Br)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tricyclo[5.2.1.0(2,6)]decanedimethanol](/img/structure/B8034634.png)
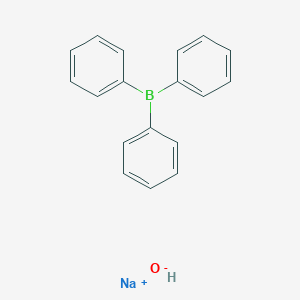
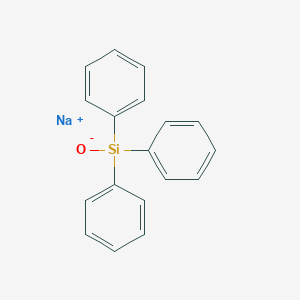
![(4aR,5S,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B8034660.png)
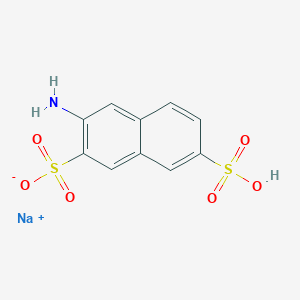
![disodium;5-azido-2-[(E)-2-(4-azido-2-sulfonatophenyl)ethenyl]benzenesulfonate;hydrate](/img/structure/B8034671.png)
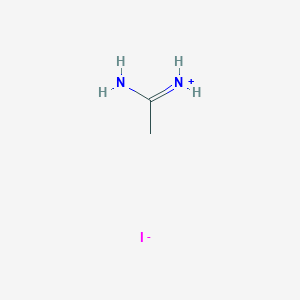
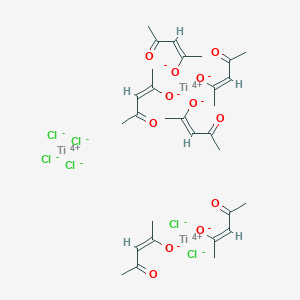
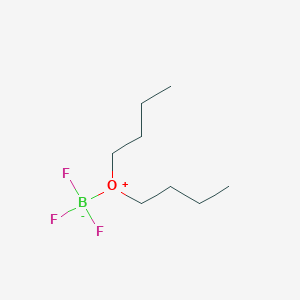
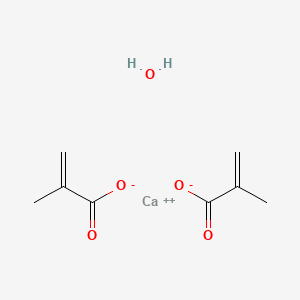
![[RuCl(p-cymene)((R)-segphos(regR))]Cl](/img/structure/B8034712.png)
![Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver](/img/structure/B8034721.png)
